

6-Chloro-1H-indene: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-chloro-1H-indene

Cat. No.: B3036656

[Get Quote](#)

An In-depth Exploration of the Structure, Synthesis, and Application of a Key Synthetic Building Block

Foreword: In the landscape of modern synthetic organic chemistry and drug discovery, the strategic use of halogenated intermediates provides a powerful tool for the construction of complex molecular architectures. Among these, chloro-substituted aromatic systems play a pivotal role, offering a unique combination of reactivity and stability. This guide provides a detailed technical overview of **6-chloro-1H-indene**, a versatile bicyclic aromatic hydrocarbon. With a focus on its chemical identity, synthesis, and potential applications, this document serves as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into its utility as a foundational scaffold for novel chemical entities.

Core Chemical Identity of 6-Chloro-1H-indene

6-Chloro-1H-indene is a chlorinated derivative of indene, a polycyclic aromatic hydrocarbon where a benzene ring is fused to a cyclopentene ring. The presence of a chlorine atom on the benzene ring at the 6-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

The structure of **6-chloro-1H-indene** is characterized by the indene core with a chlorine atom attached to the sixth carbon of the bicyclic system.

DOT Language Diagram of **6-Chloro-1H-indene** Structure

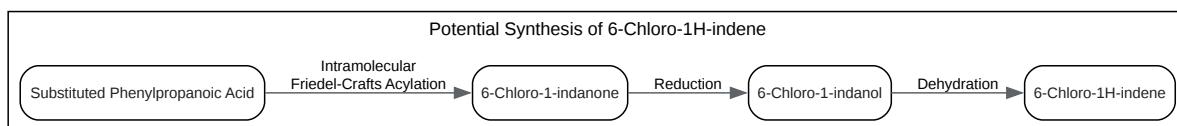
Caption: Chemical structure of **6-chloro-1H-indene**.

Key Identifiers and Physicochemical Properties:

Property	Value	Source
CAS Number	3970-52-3	N/A
Molecular Formula	C ₉ H ₇ Cl	N/A
Molecular Weight	150.61 g/mol	N/A
Appearance	Solid or liquid	[1]
Boiling Point	181-182 °C (for Indene)	
Density	0.996 g/cm ³ at 25 °C (for Indene)	

Synthesis of 6-Chloro-1H-indene: A Methodological Overview

The synthesis of substituted indenes can be achieved through various synthetic routes. While a specific, detailed experimental protocol for **6-chloro-1H-indene** is not readily available in publicly accessible literature, general methodologies for indene synthesis can be adapted. These methods often involve intramolecular cyclization reactions.


One plausible synthetic approach could involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by reduction and cyclization/dehydration steps. The choice of starting materials and reagents is crucial for achieving good yields and regioselectivity.

Illustrative Synthetic Pathway:

A potential synthetic route could start from a substituted phenylpropanoic acid. The key steps would involve:

- Intramolecular Friedel-Crafts Acylation: Treatment of a 3-(chlorophenyl)propanoic acid with a strong acid or Lewis acid to induce ring closure and form a cyclic ketone (an indanone).
- Reduction of the Ketone: The carbonyl group of the resulting indanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride.
- Dehydration: The resulting alcohol is then dehydrated under acidic conditions to introduce the double bond and form the final **6-chloro-1H-indene** product.

DOT Language Diagram of a Potential Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **6-chloro-1H-indene**.

Spectroscopic Characterization

The structural elucidation of **6-chloro-1H-indene** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the five-membered ring. The chlorine substituent will influence the chemical shifts of the aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the chlorine

will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of **6-chloro-1H-indene** would display characteristic absorption bands corresponding to:

- C-H stretching vibrations of the aromatic and aliphatic protons.
- C=C stretching vibrations of the aromatic ring and the double bond in the five-membered ring.
- A C-Cl stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of **6-chloro-1H-indene**. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M^+) and the fragment ion peaks, with an $M+2$ peak approximately one-third the intensity of the M^+ peak.

Reactivity and Synthetic Utility

The chemical reactivity of **6-chloro-1H-indene** is governed by the interplay of the aromatic benzene ring, the reactive double bond in the cyclopentene ring, and the electronic influence of the chlorine substituent.

Electrophilic Aromatic Substitution:

The benzene ring of **6-chloro-1H-indene** can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The chlorine atom is a deactivating but ortho-, para-directing group.^{[2][3][4]} This means that while the reaction rate will be slower compared to unsubstituted indene, incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom.

Reactions of the Five-Membered Ring:

The double bond in the cyclopentene ring is susceptible to addition reactions, similar to other alkenes. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the indene can act as a dienophile.

Applications in Drug Discovery and Development

The indene scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency, metabolic stability, or ability to cross biological membranes.

While specific examples of drugs derived directly from **6-chloro-1H-indene** are not prominently documented in publicly available literature, its potential as a synthetic intermediate is significant. Halogenated building blocks are frequently employed in the synthesis of pharmaceutical candidates to explore structure-activity relationships and optimize drug-like properties. For instance, chloro-substituted heterocyclic compounds, which could potentially be synthesized from **6-chloro-1H-indene**, have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.^[5]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **6-chloro-1H-indene**. Based on the safety data for the parent compound, indene, and other chlorinated hydrocarbons, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^{[6][7]}
- Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.^[7]
- Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames as indene is a flammable liquid.^[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[6]

In case of exposure, it is crucial to seek medical attention and have the safety data sheet available.

Conclusion

6-Chloro-1H-indene represents a valuable, albeit not extensively characterized, chemical entity with significant potential in synthetic organic chemistry and medicinal chemistry. Its unique structural features, combining a reactive indene core with the modulating electronic effects of a chlorine substituent, make it an attractive starting material for the synthesis of a diverse range of complex molecules. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and lead to the discovery of new therapeutic agents. This guide serves as a foundational resource to stimulate and support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stpeters.co.in [stpeters.co.in]
- 3. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Chloro-1H-indene: A Comprehensive Technical Guide for Chemical Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3036656#6-chloro-1h-indene-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com